molecular formula C18H14O2 B1666200 1,3-Diphenoxybenzene CAS No. 3379-38-2

1,3-Diphenoxybenzene

Cat. No. B1666200
CAS RN: 3379-38-2
M. Wt: 262.3 g/mol
InChI Key: JTNRGGLCSLZOOQ-UHFFFAOYSA-N
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Description

1,3-Diphenoxybenzene, also known as Resorcinol diphenyl ether, is an organic compound with the molecular formula C18H14O2 . It has a molecular weight of 262.30 . It is functionally related to a 3-phenoxyphenol .


Synthesis Analysis

1,3-Diphenoxybenzene has been used as an internal standard during solid-phase extraction and gas chromatography coupled mass spectrometry in the selective ion monitoring (SIM) mode for the multi-class determination of pesticides . It has also been used in the synthesis of new carboxylate ligands for simulation of binuclear active centres of nonheme oxygenases .


Molecular Structure Analysis

The molecular structure of 1,3-Diphenoxybenzene consists of a benzene ring with two phenoxy groups attached at the 1 and 3 positions .


Chemical Reactions Analysis

1,3-Diphenoxybenzene has been used in the synthesis of new carboxylate ligands for simulation of binuclear active centres of nonheme oxygenases . More research is needed to fully understand its chemical reactions.


Physical And Chemical Properties Analysis

1,3-Diphenoxybenzene has a density of 1.1±0.1 g/cm3, a boiling point of 374.3±25.0 °C at 760 mmHg, and a flash point of 145.8±22.7 °C . It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds . Its ACD/LogP is 6.20 .

Scientific Research Applications

Pesticide Analysis

1,3-Diphenoxybenzene: is utilized as an internal standard in the solid-phase extraction and gas chromatography coupled with mass spectrometry. This method is particularly effective in the selective ion monitoring mode for the multi-class determination of pesticides . The compound’s stability and distinct spectral properties make it an ideal reference substance in this analytical technique.

Synthesis of Carboxylate Ligands

Researchers have employed 1,3-Diphenoxybenzene in the synthesis of new carboxylate ligands. These ligands are crucial for simulating the binuclear active centers of nonheme oxygenases . This application is significant in the study of enzyme mimetics and catalysis.

Safety and Hazards

1,3-Diphenoxybenzene should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance . It should be stored in a dry, cool, and well-ventilated place with the container tightly closed .

Future Directions

A recent study has employed 1,3-Diphenoxybenzene as a solid additive to dual-regulate donor/acceptor molecular aggregation and crystallinity, which effectively broadens the spectral response of semi-transparent organic solar cells in the near-infrared region . This indicates potential future applications of 1,3-Diphenoxybenzene in the field of organic photovoltaics .

properties

IUPAC Name

1,3-diphenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H14O2/c1-3-8-15(9-4-1)19-17-12-7-13-18(14-17)20-16-10-5-2-6-11-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNRGGLCSLZOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
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DSSTOX Substance ID

DTXSID2063004
Record name Benzene, 1,3-diphenoxy-
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Molecular Weight

262.3 g/mol
Source PubChem
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 1,3-Diphenoxybenzene
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Product Name

1,3-Diphenoxybenzene

CAS RN

3379-38-2
Record name 1,3-Diphenoxybenzene
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Record name Benzene, 1,3-diphenoxy-
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Record name Benzene, 1,3-diphenoxy-
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Record name Benzene, 1,3-diphenoxy-
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Record name m-diphenoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the size of 1,3-diphenoxybenzene influence its fragmentation after X-ray absorption compared to smaller molecules like phenol and phenyl ether?

A1: Research using Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy and mass spectrometry has revealed that 1,3-diphenoxybenzene exhibits weaker dependence on the excitation site and destination state for fragmentation compared to phenol and phenyl ether. [] This difference is attributed to the delocalization of valence electrons and rapid energy randomization within the larger 1,3-diphenoxybenzene molecule, making specific dissociations less likely. []

Q2: Can 1,3-diphenoxybenzene be used as an additive to enhance the performance of organic solar cells?

A2: Yes, recent studies have shown that 1,3-diphenoxybenzene can be incorporated as a solid additive in semi-transparent organic solar cells (ST-OSCs). [] It functions by dual-regulating the molecular aggregation and crystallinity of the donor and acceptor materials within the active layer. [] This results in a broadened spectral response extending into the near-infrared region and improved light utilization efficiency. []

Q3: What are the catalytic properties of 1,3-diphenoxybenzene? Can it be broken down into valuable products?

A3: Research indicates that 1,3-diphenoxybenzene can be catalytically decomposed in the presence of palladium catalysts supported on acidic activated carbon aerogels. [] While the specific reaction mechanism and product selectivity require further investigation, this finding highlights the potential of using 1,3-diphenoxybenzene as a feedstock for producing valuable monomeric cyclic compounds.

Q4: How does the presence of aromatic solvents affect the carbonization process of cellulose when 1,3-diphenoxybenzene is used as a solvent?

A4: Studies using ultraviolet (UV) microscopy on cotton cellulose pyrolyzed in the presence of 1,3-diphenoxybenzene and other aromatic solvents (benzophenone, diphenyl sulfide) at 280 °C revealed that the aromatic solvents reduced both the yield of solid carbonized products and the UV absorptivity of the resulting material. [] This suggests that the aromatic solvents interfere with the carbonization process, leading to less extensive carbon formation. []

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